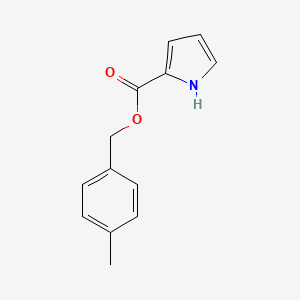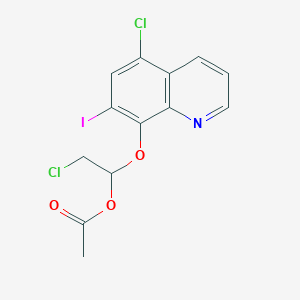
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of chlorine and iodine atoms attached to a quinoline ring, which is further linked to an ethyl acetate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Halogenation: The introduction of chlorine and iodine atoms onto the quinoline ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as chlorine gas and iodine monochloride.
Etherification: The formation of the ether linkage between the quinoline derivative and ethyl acetate. This step often involves the use of a base such as sodium hydride to deprotonate the hydroxyl group on the quinoline ring, followed by reaction with ethyl bromoacetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or ethyl acetate derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of halogen atoms which can enhance biological activity.
Medicine: Explored for its potential therapeutic properties, including anticancer and antifungal activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate involves its interaction with various molecular targets. The compound can bind to and inhibit the activity of enzymes involved in essential biological processes. For example, it may act as an inhibitor of DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby exhibiting antibacterial properties. Additionally, the presence of halogen atoms can enhance the compound’s ability to disrupt cell membranes, contributing to its antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: A related compound with similar halogenation on the quinoline ring, known for its antimicrobial properties.
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetic acid: Another derivative with an acetic acid moiety instead of ethyl acetate, used in similar research applications.
Uniqueness
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is unique due to the presence of both chlorine and iodine atoms on the quinoline ring, combined with an ethyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific investigations.
Propriétés
Formule moléculaire |
C13H10Cl2INO3 |
|---|---|
Poids moléculaire |
426.03 g/mol |
Nom IUPAC |
[2-chloro-1-(5-chloro-7-iodoquinolin-8-yl)oxyethyl] acetate |
InChI |
InChI=1S/C13H10Cl2INO3/c1-7(18)19-11(6-14)20-13-10(16)5-9(15)8-3-2-4-17-12(8)13/h2-5,11H,6H2,1H3 |
Clé InChI |
JGUAYCYLLIBGFX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(CCl)OC1=C(C=C(C2=C1N=CC=C2)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



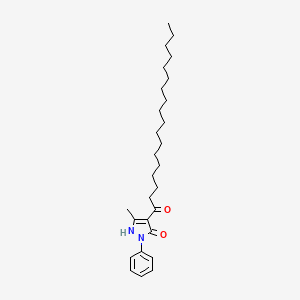
![(S)-6-(2-Hydroxy-3-(((2-(2-oxo-3-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)oxazolidin-5-yl)ethyl)amino)methyl)phenyl)picolinonitrile](/img/structure/B12887892.png)
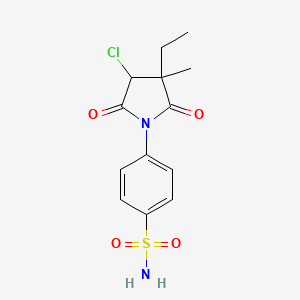
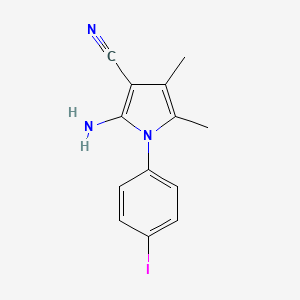

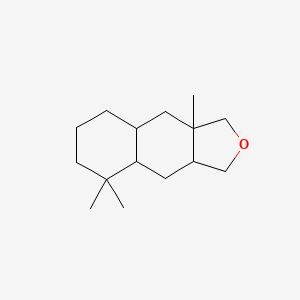
![(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B12887913.png)
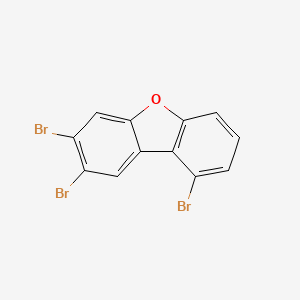
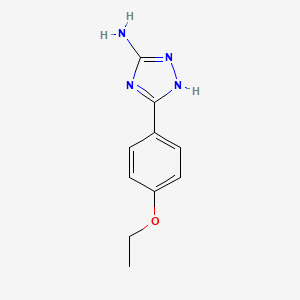
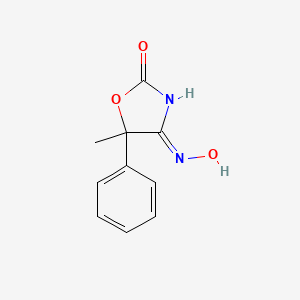
![3-Ethyl-1-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887934.png)
![Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12887939.png)
